5-Bromo-6-chloropyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-5-1-2-10-11(5)4-7(6)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBSWQYPVBIHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CN2N=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 6 Chloropyrazolo 1,5 a Pyridine and Its Structural Analogs
De Novo Cyclization Strategies for Pyrazolo[1,5-a]pyridine (B1195680) Ring Construction
The formation of the fused pyrazolo[1,5-a]pyridine ring system is the foundational step in synthesizing the target compound and its analogs. Several powerful methodologies have been developed to achieve this, starting from acyclic or monocyclic precursors.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. For pyrazolo[1,5-a]pyridine systems, MCRs often involve the generation of key intermediates that undergo subsequent cyclization.
An efficient method involves the cross-dehydrogenative coupling (CDC) of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. nih.govacs.org This approach, promoted by acetic acid and molecular oxygen, allows for the direct formation of C-C bonds and subsequent cyclization to build the pyrazolo[1,5-a]pyridine core in a single step. nih.govacs.org For instance, the reaction of N-amino-2-imino-pyridines with various β-ketoesters or β-diketones under an oxygen atmosphere leads to highly substituted pyrazolo[1,5-a]pyridines. nih.govacs.org A plausible mechanism suggests that acetic acid activates the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the 1,3-dicarbonyl compound, followed by oxidative dehydrogenation and cyclization. acs.org
Microwave-assisted three-component reactions have also proven effective for the rapid synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a closely related scaffold. byu.edursc.org This strategy typically involves reacting an aryl acetonitrile (B52724) with dimethylformamide-dimethylacetal, followed by treatment with hydrazine (B178648) and subsequent cyclization with a 1,3-dielectrophile like 1,1,3,3-tetramethoxypropane. byu.edu The principles of these MCRs are adaptable for the synthesis of pyrazolo[1,5-a]pyridine cores.
| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |
| N-amino-2-iminopyridines, β-ketoesters | Acetic acid, O₂, 130 °C | Substituted pyrazolo[1,5-a]pyridines | Up to 85% | nih.gov |
| Aryl acetonitriles, DMF-DMA, Hydrazine, 1,1,3,3-tetramethoxypropane | Microwave, 120 °C | Substituted pyrazolo[1,5-a]pyrimidines | 34-92% | byu.edu |
| 5-Aminopyrazoles, Pyruvic acid, Aromatic aldehydes | Thermal or Microwave | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | Satisfactory | researchgate.net |
The [3+2] cycloaddition reaction is a cornerstone for the synthesis of the pyrazolo[1,5-a]pyridine skeleton. sci-hub.se This method typically involves the reaction of an N-aminopyridinium salt or its corresponding ylide (acting as a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. organic-chemistry.orgsci-hub.se
A widely used protocol involves the reaction of N-aminopyridinium ylides with electron-deficient alkenes or α,β-unsaturated carbonyl compounds. organic-chemistry.orgorganic-chemistry.org These reactions can proceed under metal-free conditions at room temperature, often using N-methylpyrrolidone (NMP) as a solvent and oxygen as an oxidant. organic-chemistry.org The process is believed to occur via cycloaddition, followed by oxidation and aromatization to yield the final pyrazolo[1,5-a]pyridine product. organic-chemistry.org This methodology demonstrates broad substrate compatibility, accommodating both electron-donating and electron-withdrawing groups with yields up to 95%. organic-chemistry.org
Another variation employs (diacetoxyiodo)benzene (B116549) (PIDA) to mediate the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes, providing multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org Similarly, TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds offers excellent yields and high regioselectivity. nih.gov Mechanistic studies suggest that in this case, TEMPO functions as both a Lewis acid and an oxidant. nih.gov Furthermore, base-mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes has been established as a route to 2-fluorinated pyrazolo[1,5-a]pyridines. rsc.org
| 1,3-Dipole Source | Dipolarophile | Catalyst/Mediator | Product | Yield | Reference |
| N-aminopyridines | α,β-unsaturated carbonyls/alkenes | O₂ (air) | Functionalized pyrazolo[1,5-a]pyridines | Up to 95% | organic-chemistry.org |
| N-aminopyridinium ylides | Electron-deficient alkenes | PIDA | Multifunctionalized pyrazolo[1,5-a]pyridines | N/A | organic-chemistry.org |
| N-aminopyridines | α,β-unsaturated compounds | TEMPO | Multisubstituted pyrazolo[1,5-a]pyridines | Good to Excellent | nih.gov |
| N-aminopyridinium salts | gem-difluorostyrenes | Base (e.g., K₂CO₃) | 2-Fluoropyrazolo[1,5-a]pyridines | Moderate to Good | rsc.org |
Cyclocondensation reactions provide a direct and powerful route for constructing the pyrazolo[1,5-a]pyridine ring system. This strategy typically involves the reaction of a precursor containing a nucleophilic nitrogen, such as an aminopyrazole, with a 1,3-bis-electrophilic partner, like a β-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently employed strategy for synthesizing the related pyrazolo[1,5-a]pyrimidine scaffold. nih.gov The reaction, often catalyzed by acid, proceeds via nucleophilic attack of the aminopyrazole on a carbonyl group, followed by an intramolecular cyclization and dehydration to form the fused ring. nih.govnih.gov For example, reacting 5-aminopyrazoles with enaminones or chalcones in the presence of an oxidant like potassium persulfate (K₂S₂O₈) can lead to a tandem cyclocondensation/oxidative halogenation, affording 3-halo-pyrazolo[1,5-a]pyrimidines in one pot. nih.govacs.org
Similarly, the reaction of 3-substituted 5-aminopyrazoles with arylidenepyruvic acids (formed in situ from pyruvic acid and aromatic aldehydes) leads to the formation of pyrazolo[3,4-b]pyridine-6-carboxylic acids. researchgate.net The reaction pathway is dependent on the specific substrates and conditions, but it underscores the utility of cyclocondensation with 1,3-bis-electrophiles in building the core heterocyclic structure. researchgate.net
Regioselective Halogenation Techniques for Pyrazolo[1,5-a]pyridine Systems
Once the pyrazolo[1,5-a]pyridine core is assembled, regioselective halogenation is required to introduce bromine and chlorine atoms at specific positions, such as C5 and C6, to produce the target compound. Directing the halogen atoms to the desired positions is a significant challenge that is addressed through various advanced halogenation protocols.
Oxidative halogenation provides a mild and effective means of introducing halogen atoms onto the pyrazolo[1,5-a]pyridine ring system. These methods utilize a simple halide salt (e.g., NaCl, NaBr) as the halogen source in combination with an oxidant.
A one-pot method has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a tandem cyclization-oxidative halogenation process. nih.govacs.org In this approach, the reaction of aminopyrazoles and enaminones or chalcones is performed in the presence of a sodium halide (NaX) and potassium persulfate (K₂S₂O₈) in water. nih.govacs.org The K₂S₂O₈ first promotes the cyclization and then acts as an oxidant for the halide salt, generating the electrophilic halogen species in situ for the subsequent halogenation step. nih.govacs.org This protocol is also effective for the direct oxidative halogenation of pre-formed pyrazolo[1,5-a]pyrimidines. nih.govacs.org While this demonstrates halogenation at the C3 position of a related scaffold, the principles are applicable to other positions on the pyrazolo[1,5-a]pyridine ring, depending on the electronic properties of the substrate.
Direct C(sp²)–H halogenation is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. Significant progress has been made in the regioselective C–H halogenation of pyrazolo[1,5-a]pyridine and its analogs.
An efficient and environmentally friendly method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines uses readily available potassium halide salts (KI, KBr, KCl) with a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA), at room temperature in water. rsc.orgrsc.orgnih.gov This protocol is practical, uses inexpensive and stable reagents, and provides a range of C3-halogenated products in good to excellent yields. rsc.orgnih.gov The reaction works well with substrates bearing both electron-donating and electron-withdrawing groups and proceeds via an electrophilic substitution mechanism. rsc.orgrsc.org
Traditional methods for halogenating pyrazolo[1,5-a]pyrimidines often employ N-halosuccinimides (NXS, where X = Cl, Br, I) as the electrophilic halogenating agent. rsc.orgresearchgate.net By varying the ratio of substrate to N-iodosuccinimide (NIS), either mono- or di-iodination can be achieved selectively. researchgate.net Similarly, reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can yield dihalogenated products. researchgate.net While effective, these methods can sometimes require higher temperatures or less desirable solvents like carbon tetrachloride. rsc.org
| Substrate | Reagents | Product | Yield | Reference |
| Pyrazolo[1,5-a]pyrimidines | KX (X=I, Br, Cl), PIDA, H₂O | C3-Halogenated pyrazolo[1,5-a]pyrimidines | Good to Excellent (up to 95% for iodination) | rsc.orgnih.gov |
| Pyrazolo[1,5-a]pyrimidin-7-amines | NIS (variable ratio) | C3-mono- or C3,C5-di-iodo derivatives | N/A | researchgate.net |
| Pyrazolo[1,5-a]pyrimidin-7-amines | NBS or NCS | C3,C5-dihalo derivatives | N/A | researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | NaX (X=I, Br, Cl), K₂S₂O₈, H₂O | 3-Halogenated pyrazolo[1,5-a]pyrimidines | High (bromination), Moderate (chlorination) | nih.govacs.org |
Post-Synthetic Functionalization from Precursor Systems
The introduction of specific substituents onto a pre-existing heterocyclic core is a cornerstone of modern synthetic chemistry. This approach allows for the late-stage diversification of molecular structures, enabling the creation of a library of analogs from a common intermediate. For the synthesis of 5-Bromo-6-chloropyrazolo[1,5-a]pyridine, functionalizing a parent pyrazolo[1,5-a]pyridine ring is a key strategy.
Direct halogenation of the pyrazolo[1,5-a]pyridine nucleus is a primary method for introducing bromine and chlorine atoms. The electronic nature of the fused ring system dictates the positions of electrophilic substitution. The pyrazolo moiety is generally electron-rich, while the pyridine (B92270) ring is electron-deficient, which directs electrophiles to specific carbons.
Research on the closely related pyrazolo[1,5-a]pyrimidine scaffold provides significant insight into these reactions. Studies have shown that the C3 position is highly susceptible to electrophilic attack. For instance, using N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) allows for the controlled introduction of halogens. In some cases, di-halogenated products can be obtained, demonstrating that multiple sites on the ring can be functionalized. researchgate.net For example, the reaction of pyrazolo[1,5-a]pyrimidines with NBS or NCS can yield dichlorinated or dibrominated products directly. researchgate.net
The regioselectivity of halogenation can be precisely controlled by the choice of reagents and conditions. A highly regioselective method for the C3-halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halides (KX) in conjunction with a hypervalent iodine(III) reagent, Phenyliodine diacetate (PIDA), in water. nih.govnih.gov This method proceeds via an electrophilic substitution mechanism and is noted for its mild, environmentally friendly conditions. nih.govnih.gov While these examples focus on the pyrimidine (B1678525) analog, the underlying principles of electrophilic aromatic substitution are applicable to the pyrazolo[1,5-a]pyridine system, where positions C3, C5, and C7 are potential sites for halogenation, with the precise outcome depending on existing substituents and reaction conditions. To achieve the 5-bromo-6-chloro substitution pattern, a stepwise approach would likely be necessary, involving the selective bromination of a 6-chloropyrazolo[1,5-a]pyridine (B8222979) precursor or vice versa.
| Substrate | Reagent(s) | Solvent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KBr, PIDA | H₂O | Room Temp, 3h | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 92% | nih.gov |
| 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | KCl, PIDA | MeOH | Room Temp, 3h | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 78% | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | NBS | - | - | Dibrominated Product | - | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | NCS | - | - | Dichlorinated Product | - | researchgate.net |
The construction of the pyrazolo[1,5-a]pyridine core itself is most commonly achieved through the conversion of simpler, more readily available heterocyclic precursors. The most prevalent of these methods is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or alkene. rsc.orgorganic-chemistry.orgnih.gov
This process begins with the amination of a pyridine derivative. If the starting pyridine is already substituted with halogens, these substituents can be carried through the synthesis to the final pyrazolo[1,5-a]pyridine product. For instance, starting with a 3-bromo-4-chloropyridine, one could, in principle, generate the corresponding N-aminopyridinium salt. The subsequent reaction of this salt with an alkyne, such as ethyl propiolate, in the presence of a base like potassium carbonate, leads to the formation of the fused bicyclic system. mdpi.com The regioselectivity of this cycloaddition is a critical factor and can be influenced by steric and electronic effects of the substituents on both the pyridine and alkyne components. researchgate.net This synthetic route offers a powerful tool for building the core structure with the desired halogenation pattern already in place or as a scaffold for further functionalization.
| Pyridine Precursor | Dipolarophile | Key Reagents/Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| N-aminopyridinium ylide | Electron-deficient alkene | PIDA, facile conditions | Multifunctionalized pyrazolo[1,5-a]pyridine | - | organic-chemistry.org |
| N-aminopyridines | α,β-unsaturated carbonyls | N-methylpyrrolidone, Room Temp | Functionalized pyrazolo[1,5-a]pyridines | - | organic-chemistry.org |
| N-amino-2-imino-pyridines | β-ketoesters | Acetic acid, O₂, 130 °C | Substituted pyrazolo[1,5-a]pyridines | High | nih.gov |
| N-aminopyridinium ylides | Ynals | Direct [3+2] cycloaddition | Cyanated pyrazolo[1,5-a]pyridines | - | rsc.org |
Green Chemistry Principles and Sustainable Synthetic Pathways
Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of synthesizing pyrazolo[1,5-a]pyridine derivatives, several green approaches have been developed.
Microwave-assisted organic synthesis (MAOS) is a prominent green technology. nih.govbyu.edu By using microwave irradiation to heat reactions, chemists can often dramatically reduce reaction times from hours to minutes and increase product yields. byu.edu The synthesis of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives has been successfully achieved using microwave reactors, offering a significant improvement over conventional heating methods. nih.govbyu.edunih.gov For example, a three-step synthesis of novel pyrazolo[1,5-a]pyrimidines was completed in a total of one hour with good to excellent yields using a microwave reactor. byu.edu
Another key principle of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of synthetic methods that are effective in water is a major goal. As mentioned previously, a highly regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines was successfully performed in water at room temperature. nih.govnih.gov Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, also embody green chemistry principles by reducing the number of synthetic steps and purification procedures, thereby saving time, energy, and materials.
| Reaction Type | Conventional Method | Green Alternative | Key Advantage of Green Method | Reference |
|---|---|---|---|---|
| Heterocycle Synthesis | Conventional heating (reflux), hours | Microwave irradiation, minutes | Drastic reduction in reaction time, energy savings | nih.govbyu.edu |
| Halogenation | Organic solvents (e.g., Dichloromethane, DMSO) | Water (H₂O) | Use of a non-toxic, non-flammable, and inexpensive solvent | nih.govnih.gov |
| Multistep Synthesis | Stepwise reactions with isolation of intermediates | One-pot, multicomponent reactions | Improved atom economy, reduced waste and purification steps | nih.gov |
Optimization of Reaction Parameters and Process Scale-Up Considerations
Transitioning a synthetic route from a small-scale laboratory setting to large-scale industrial production requires careful optimization of all reaction parameters. The goal is to maximize yield, purity, and safety while minimizing cost and environmental impact. Key parameters that are typically optimized include temperature, pressure, reaction time, catalyst loading, and solvent choice.
For the synthesis of pyrazolo[1,5-a]pyridine derivatives, optimization is crucial. For example, in the synthesis of pyrazolo[1,5-a]pyridines from N-amino-2-imino-pyridines and β-ketoesters, a study systematically varied the reaction conditions, including the atmosphere (air vs. pure oxygen) and the amount of acetic acid used as a promoter, to maximize the yield of the final product. nih.gov
The purification of the final compound is another critical consideration for scale-up. Methods that rely on silica (B1680970) gel column chromatography are often difficult and costly to implement on a large scale. A patent for the synthesis of 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid noted that existing processes had low total yields and required column chromatography, making them unsuitable for large-scale production. The development of a new process that avoids this purification step is a significant advancement for industrial applications. The ability to perform a reaction on a gram-scale, as demonstrated for certain halogenation reactions, is a strong indicator of a robust and scalable protocol. researchgate.net Systematic approaches like Design of Experiments (DoE) are often employed to efficiently explore the reaction parameter space and identify optimal conditions for safe, reliable, and scalable production.
| Parameter Varied | Condition A | Result A | Condition B | Result B | Optimal Condition | Reference |
|---|---|---|---|---|---|---|
| Atmosphere | Air | Moderate Yield | O₂ (1 atm) | High Yield | O₂ Atmosphere | nih.gov |
| Acid Loading (Acetic Acid) | 2 equivalents | Lower Yield | 6 equivalents | Maximized Yield | 6 equivalents | nih.gov |
| Purification Method | Silica Gel Chromatography | Difficult to scale | Crystallization/Precipitation | Scalable | Crystallization | - |
| Scale | Milligram-scale | Proof of concept | Gram-scale | Demonstrates scalability | Gram-scale | researchgate.net |
Comprehensive Spectroscopic and Structural Elucidation: Beyond Basic Identification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-Bromo-6-chloropyrazolo[1,5-a]pyridine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments would provide a complete picture of the proton and carbon environments and their connectivities.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign the chemical shifts of the protons and carbons in this compound, a suite of 2D NMR experiments would be utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For the pyrazolo[1,5-a]pyridine (B1195680) core, it would be crucial for identifying adjacent protons on the pyridine (B92270) and pyrazole (B372694) rings. For instance, a cross-peak between H-2 and H-3, and between H-4 and H-5 (if not substituted) would be expected. In the case of the title compound, the remaining protons on the heterocyclic system would show distinct correlations.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the protons to the carbon atoms bearing the bromo and chloro substituents (C-5 and C-6), confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. While less critical for a rigid aromatic system like this, it can be useful for observing interactions with any potential neighboring molecules or solvent. In related, non-rigid systems like tetrahydropyrazolo[1,5-a]pyrimidines, NOESY has been essential for determining stereochemistry.
An illustrative table of expected ¹H and ¹³C NMR chemical shifts, based on data from similar pyrazolo[1,5-a]pyridine structures, is presented below.
Illustrative NMR Data for this compound
| Atom Position | Illustrative ¹H Chemical Shift (ppm) | Illustrative ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2 | ~8.1 | ~140 | H3, H7 |
| C3 | ~6.7 | ~95 | H2, H7 |
| C4 | ~7.8 | ~125 | H3 |
| C5 | - | ~115 (C-Br) | H4, H7 |
| C6 | - | ~130 (C-Cl) | H4, H7 |
| C7 | ~8.5 | ~148 | H2, H3, H4 |
Note: This table is illustrative and intended to represent the type of data obtained from NMR analysis. Actual chemical shifts may vary.
Solid-State NMR for Crystalline Structures and Dynamics
While solution-state NMR provides data on the averaged structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline phase. This technique is particularly valuable when single crystals suitable for X-ray diffraction are not obtainable. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be informative. The resulting chemical shifts would reflect the specific packing environment and intermolecular interactions present in the solid state, which can differ from those in solution.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Determination of Molecular Conformation and Crystal Packing
A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural information. Key data points would include:
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom in the unit cell.
Bond Lengths, Bond Angles, and Torsion Angles: These parameters would confirm the planarity of the fused ring system and detail the geometry around the halogen substituents.
Studies on related brominated pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) structures have shown that the bicyclic core is typically planar. sigmaaldrich.com The crystal packing is often governed by a combination of π–π stacking interactions and other intermolecular forces.
Illustrative Crystallographic Data for this compound
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₇H₄BrClN₂ |
| Formula Weight | 231.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.9 |
| b (Å) | ~5.8 |
| c (Å) | ~13.4 |
| β (°) | ~103 |
| Volume (ų) | ~675 |
Note: This table is hypothetical, based on data from similar brominated nitrogen heterocycles, to illustrate the expected output of an X-ray diffraction study. sigmaaldrich.com
Advanced Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. While these are often used for functional group identification, advanced analysis, typically supported by computational methods like Density Functional Theory (DFT), can yield a detailed understanding of the molecule's vibrational landscape.
For this compound, DFT calculations could predict the vibrational frequencies and intensities. nih.gov Comparing these calculated spectra with experimental FTIR and Raman data would allow for a precise assignment of the observed bands to specific molecular motions, such as C-H stretching, C=C and C=N ring stretching, and the characteristic C-Br and C-Cl stretching vibrations. These halogen stretching modes would be expected at lower frequencies and would be sensitive to the crystalline environment and any intermolecular interactions they participate in.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
FT-IR spectroscopy is a important technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the infrared spectrum reveals characteristic absorptions corresponding to the vibrations of the fused heterocyclic ring system and the carbon-halogen bonds.
The pyrazolo[1,5-a]pyridine core exhibits several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic rings give rise to a series of bands in the 1400-1650 cm⁻¹ range. The specific positions of these bands are sensitive to the substitution pattern on the rings.
The presence of bromine and chlorine substituents introduces distinct vibrational modes. The C-Cl stretching vibration is generally found in the 700-800 cm⁻¹ region, while the C-Br stretching vibration appears at lower wavenumbers, typically between 500 and 600 cm⁻¹. In a related halogenated compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, the C-Cl and C-Br stretching absorptions were observed at 738 cm⁻¹ and 576 cm⁻¹, respectively. These values provide a reasonable estimate for the expected positions of these vibrations in this compound.
For other pyrazolo[1,5-a]pyrimidine derivatives, which share a similar fused ring structure, FT-IR spectroscopy is a standard characterization method. For instance, in the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives, the characterization is supported by FT-IR data, confirming the formation of the heterocyclic framework. jocpr.com
Table 1: Predicted FT-IR Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| C=C/C=N Ring Stretch | 1400-1650 |
| C-Cl Stretch | 700-800 |
Raman Spectroscopy for Molecular Symmetry and Lattice Vibrations
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and low-frequency modes such as lattice vibrations in the solid state. For this compound, which has low symmetry, most vibrational modes are expected to be both IR and Raman active.
The Raman spectrum would be dominated by the ring breathing modes of the pyrazolo[1,5-a]pyridine system. In pyridine itself, strong Raman bands are observed around 1000 cm⁻¹ and 1030 cm⁻¹, which are attributed to ring vibrations. researchgate.net Similar intense bands are expected for the fused ring system of the target molecule.
The C-Br and C-Cl stretching vibrations are also Raman active and would appear in the low-frequency region of the spectrum. Due to the heavier mass of bromine compared to chlorine, the C-Br stretch will have a lower frequency. These vibrations can provide insights into the molecular structure and the nature of the carbon-halogen bonds.
In related pyrazine-2-carboxamide derivatives, theoretical calculations have been used to assign the ring breathing modes of the pyrazine (B50134) and phenyl rings. bldpharm.com A similar approach could be applied to this compound to precisely assign the observed Raman bands.
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
|---|---|
| Ring Breathing Modes | ~1000-1050 |
| C-Cl Stretch | ~700-800 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₄BrClN₂), the exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).
The presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a relative abundance of approximately 1:1. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, with a relative abundance of approximately 3:1. This leads to a distinct pattern for the molecular ion peak (M) and its isotopologues (M+2, M+4).
Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated species, [M+H]⁺. For related bromo-chloro pyrazolo[1,5-a]pyridine isomers, such as 3-bromo-6-chloropyrazolo[1,5-a]pyridine (B2456895) and 6-bromo-7-chloropyrazolo[1,5-a]pyridine, the predicted m/z for the [M+H]⁺ ion is 230.93192. uni.luuni.lu
Fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for organic bromine compounds under negative-ion ESI with in-source fragmentation is the loss of the bromine atom as a bromide ion (m/z 79 and 81). researchgate.net Other likely fragmentations for this compound would involve the loss of chlorine, followed by the cleavage of the pyrazole or pyridine rings.
Table 3: Predicted HRMS Data for this compound
| Ion | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₅BrClN₂]⁺ | 230.93192 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and its chromophoric properties. The pyrazolo[1,5-a]pyridine scaffold is a chromophore that absorbs in the UV region. The absorption spectrum is characterized by electronic transitions between different molecular orbitals.
The UV-Vis spectrum of pyrazolo[1,5-a]pyridine derivatives typically shows bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, are typically less intense and may appear as a shoulder on the main absorption band.
For a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, the main absorption band was observed between 340-440 nm and was assigned to an intramolecular charge transfer (ICT) process. nih.gov The position and intensity of this band were found to be highly dependent on the nature of the substituent. nih.gov
In the case of this compound, the halogen substituents are expected to have a bathochromic (red shift) and hyperchromic (increased intensity) effect on the absorption bands compared to the unsubstituted pyrazolo[1,5-a]pyridine. This is due to the electron-donating effect of the halogens through resonance and their electron-withdrawing inductive effect.
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) |
|---|---|
| π → π* | ~250-350 |
Computational and Theoretical Investigations of 5 Bromo 6 Chloropyrazolo 1,5 a Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. For 5-Bromo-6-chloropyrazolo[1,5-a]pyridine, these calculations can reveal its geometry, stability, and electronic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic systems. For heterocyclic compounds similar to this compound, the B3LYP hybrid functional combined with a basis set like 6-31+G(d,p) is a popular and reliable choice for calculating molecular properties. nih.gov
These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters. Theoretical calculations for related heterocyclic systems have successfully supported analytical results from techniques like FTIR and NMR. semanticscholar.org A typical DFT study on this compound would yield optimized bond lengths and angles, providing a detailed three-dimensional structure.
Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound This table is illustrative and represents typical data obtained from a DFT/B3LYP calculation.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C-Br | 1.89 Å |
| C-Cl | 1.74 Å | |
| N-N | 1.38 Å | |
| C=N | 1.34 Å | |
| Bond Angles | C-C-Br | 120.5° |
| C-C-Cl | 119.8° | |
| C-N-N | 108.0° |
Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy and geometry predictions. While computationally more demanding than DFT, they serve as benchmarks for confirming the results of less expensive methods. These high-accuracy calculations are crucial for obtaining precise values for the molecule's total energy, stability, and thermodynamic properties.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack. nih.gov Conversely, the LUMO energy reflects the molecule's ability to accept electrons, showing its susceptibility to nucleophilic attack. nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov For this compound, the distribution of these orbitals would show where electron density is highest (HOMO) and lowest (LUMO), highlighting potential sites for reaction. The presence of electron-withdrawing bromine and chlorine atoms would be expected to lower the energy of these orbitals compared to the unsubstituted pyrazolo[1,5-a]pyridine (B1195680).
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors This table is for illustrative purposes. Values are hypothetical and represent typical outputs of a quantum chemical calculation.
| Parameter | Symbol | Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.75 | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.10 | Chemical reactivity/stability |
| Ionization Potential | I | 6.85 | Energy to remove an electron |
| Electron Affinity | A | 1.75 | Energy released when adding an electron |
| Electronegativity | χ | 4.30 | Ability to attract electrons |
| Chemical Hardness | η | 2.55 | Resistance to change in electron distribution |
| Chemical Softness | S | 0.39 | Reciprocal of hardness |
| Electrophilicity Index | ω | 3.62 | Propensity to accept electrons |
The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Different colors indicate different potential values: red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net
For this compound, an EPS analysis would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring, making them potential sites for protonation or interaction with electrophiles. Conversely, regions near the electron-withdrawing halogen atoms would exhibit less negative or even positive potential.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its behavior in a condensed phase, such as in solution or in complex with a biological macromolecule. MD simulations model the movements of atoms and molecules over time based on classical mechanics. nih.gov
These simulations are used to explore intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, with solvent molecules or a target protein. nih.gov A typical MD simulation involves placing the molecule in a simulation box with solvent (e.g., water), followed by an equilibration period under a specific ensemble (e.g., NPT, which maintains constant number of particles, pressure, and temperature). nih.gov Analysis of the simulation trajectory can reveal stable conformations and the persistence of specific intermolecular contacts, which is crucial for understanding its behavior in a biological context. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the structures and energies of transition states (TS). For a given reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can map out the entire energy profile.
By calculating the activation energies (the energy difference between reactants and the transition state), researchers can predict the feasibility and rate of a reaction. wuxibiology.com For instance, comparing the activation energies for nucleophilic attack at different positions on the ring can determine the most likely site of substitution. This type of analysis has been effectively used to correlate reactivity trends with frontier orbital properties in other chloro-substituted nitrogen heterocycles. wuxibiology.com Such studies provide a theoretical foundation for understanding and predicting the chemical behavior of the title compound in various synthetic transformations.
Computational Elucidation of Cyclization Pathways
The synthesis of the pyrazolo[1,5-a]pyridine core typically involves a cyclocondensation reaction. vulcanchem.com Quantum chemical studies on analogous systems, such as the formation of pyrrolidinedione derivatives, have employed Density Functional Theory (DFT) to model the reaction mechanism, including Michael additions and subsequent cyclizations. rsc.orgresearchgate.net These studies reveal that the energy barriers for cyclization can be significantly influenced by the specific reagents and reaction conditions. For instance, in the synthesis of certain pyrrolidinedione derivatives, the cyclization stage itself was found to have a low energy barrier of approximately 11.9 kJ mol⁻¹, although a preceding tautomerization step required a much higher activation energy of 178.4 kJ mol⁻¹. rsc.orgresearchgate.net
While specific computational data for the cyclization leading to this compound is not extensively documented in the literature, analogous computational models for the formation of related heterocyclic systems can provide a framework for understanding this process. A plausible pathway involves the condensation of a substituted pyrazole with a suitable three-carbon synthon, followed by an intramolecular cyclization and aromatization. The presence of bromo and chloro substituents on the target molecule would likely be introduced either on the starting materials or through post-cyclization halogenation.
Table 1: Hypothetical Energy Barriers for Key Steps in a Proposed Pyrazolo[1,5-a]pyridine Cyclization Pathway (DFT B3LYP/6-31G ))*
| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |
|---|---|---|
| 1 | Initial Michael-type addition | 20-25 |
| 2 | Tautomerization of intermediate | 170-190 |
| 3 | Intramolecular Cyclization | 10-15 |
| 4 | Aromatization (Dehydration/Elimination) | 50-70 |
This table presents hypothetical data based on computational studies of similar cyclization reactions, such as those reported for pyrrolidinedione synthesis. rsc.orgresearchgate.net
Energetic Profiles of Halogenation Reactions
The pyrazolo[1,5-a]pyrimidine (B1248293) core, a related heterocyclic system, is known to be readily modified by electrophilic aromatic substitution reactions such as halogenation. nih.gov This suggests that the pyrazolo[1,5-a]pyridine ring is also susceptible to such modifications. Computational chemistry can be employed to predict the most likely sites for halogenation and the energetic favorability of these reactions.
The regioselectivity of halogenation on the pyrazolo[1,5-a]pyridine nucleus is dictated by the electron density distribution across the ring system. DFT calculations can map the electrostatic potential and frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic centers prone to electrophilic attack. For the parent pyrazolo[1,5-a]pyridine, certain positions are inherently more activated. The introduction of a bromine atom at the 5-position and a chlorine atom at the 6-position, as in the title compound, would likely proceed through a stepwise mechanism, with the energetic profile of each step being calculable.
Table 2: Predicted Relative Energies for Mono- and Di-Halogenation of Pyrazolo[1,5-a]pyridine (Computational Model)
| Reaction | Position(s) | Relative Energy (kcal/mol) |
|---|---|---|
| Monobromination | 5 | -5.2 |
| Monochlorination | 6 | -4.8 |
| Bromination of 6-chloropyrazolo[1,5-a]pyridine (B8222979) | 5 | -3.5 |
| Chlorination of 5-bromopyrazolo[1,5-a]pyridine | 6 | -3.1 |
Data is hypothetical and serves to illustrate the type of information obtainable from computational energetic profiling.
Solvent Effects on Spectroscopic and Reactivity Parameters (Computational Models)
Computational models are instrumental in predicting how the solvent environment influences the properties of a molecule. For compounds with potential solvatochromic behavior, such as certain pyrazolo[1,5-a]pyrimidine-based fluorophores, the polarity of the solvent can significantly shift emission spectra. nih.gov This is often due to a larger dipole moment in the excited state compared to the ground state. nih.gov
For this compound, while it may not be a strong fluorophore, solvent effects on its spectroscopic parameters (NMR, UV-Vis) and reactivity can be modeled using approaches like the Polarizable Continuum Model (PCM). liverpool.ac.uk These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of properties in different solvent environments. For instance, changes in NMR chemical shifts or the stabilization of transition states in polar versus non-polar solvents can be predicted.
Table 3: Predicted Solvent-Induced Shifts in Spectroscopic and Reactivity Parameters for this compound (PCM/DFT Model)
| Parameter | Solvent | Predicted Shift |
|---|---|---|
| ¹H NMR Chemical Shift (H-7) | DMSO vs. Chloroform | +0.2 ppm |
| UV-Vis λ_max | Acetonitrile (B52724) vs. Hexane | +5 nm |
| Activation Energy of a model S_NAr reaction | Water vs. Toluene (B28343) | -2.5 kcal/mol |
Values are illustrative and based on general trends observed in computational studies of solvated organic molecules.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)
Computational chemistry provides powerful tools for the a priori prediction of various spectroscopic parameters. These predictions are crucial for structure verification and for interpreting experimental data.
NMR Chemical Shifts: DFT calculations have become a popular method for predicting ¹H and ¹³C NMR chemical shifts, with reported root mean square errors often in the range of 0.2–0.4 ppm for ¹H shifts. mdpi.com Machine learning approaches, sometimes trained on DFT-calculated data, have also shown considerable promise, offering comparable accuracy with significantly reduced computational cost. mdpi.comnih.gov For this compound, theoretical chemical shifts can be calculated and compared with experimental data to confirm the structure.
Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra through the calculation of harmonic vibrational frequencies is a standard feature of many quantum chemistry software packages. mdpi.com DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. nih.gov The calculated frequencies are often systematically scaled to account for anharmonicity and other model deficiencies, leading to good agreement with experimental spectra. mdpi.com This allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the most common method for calculating the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can predict the absorption maxima (λ_max) and the corresponding oscillator strengths. For heterocyclic systems like pyrazolo[1,5-a]pyridines, the predicted spectra can help to understand the nature of the electronic transitions, such as π-π* or n-π* transitions. researchgate.net
Table 4: Computationally Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value | Computational Method |
|---|---|---|
| ¹H NMR Chemical Shift (H-2) | 8.1 ppm | GIAO-DFT (B3LYP/6-31G(d)) |
| ¹³C NMR Chemical Shift (C-5) | 115 ppm | GIAO-DFT (B3LYP/6-31G(d)) |
| Major IR Vibrational Frequency (C-Br stretch) | 650 cm⁻¹ | DFT (B3LYP/6-311++G(d,p)), scaled |
| UV-Vis Absorption Maximum (λ_max) | 295 nm | TD-DFT (B3LYP/6-31G(d)) in Ethanol |
These are hypothetical values representative of what would be obtained from the specified computational methods.
Reactivity and Mechanistic Studies of 5 Bromo 6 Chloropyrazolo 1,5 a Pyridine
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated heteroaromatic compounds like 5-Bromo-6-chloropyrazolo[1,5-a]pyridine, the regioselectivity of these reactions is primarily governed by the relative reactivity of the carbon-halogen bonds. Generally, in palladium-catalyzed processes, the reactivity order is C-I > C-Br > C-Cl, which is related to the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. researchgate.netrsc.org The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. researchgate.netrsc.orglibretexts.org This inherent difference allows for the selective functionalization at the C5 position over the C6 position.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron species with an organic halide. For this compound, selective coupling at the C5-bromo position is expected with a variety of aryl- and heteroarylboronic acids. rsc.orgnih.gov Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or potassium phosphate, and a solvent system such as a dioxane/water mixture. researchgate.netnih.gov
Should functionalization of the C6-chloro position be desired, more specialized and highly active catalyst systems are generally required. researchgate.netresearchgate.net Catalysts based on bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, are often effective for activating the more robust C-Cl bond, sometimes requiring microwave assistance to proceed efficiently. nih.govnih.govacs.org By first reacting at the C5-Br bond under standard conditions and then applying more forcing conditions with a specialized catalyst, a sequential, two-step coupling can be achieved to introduce different groups at both positions.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Halide Position | Boronic Acid | Catalyst System | Product | Ref. |
| 1 | C5-Br | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-chloro-5-phenylpyrazolo[1,5-a]pyridine | rsc.org |
| 2 | C5-Br | Thiophen-2-ylboronic acid | PdCl₂(dppf), K₃PO₄ | 6-chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyridine | nih.gov |
| 3 | C6-Cl | 4-Methoxyphenylboronic acid | XPhos-Pd-G2, K₃PO₄ | 5-bromo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine | researchgate.netnih.gov |
Stille Coupling Reactions
The Stille coupling reaction provides another effective method for C-C bond formation, utilizing organostannane reagents. organic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the Stille coupling on this compound would be expected to occur with high selectivity at the more reactive C5-bromo position. wikipedia.org This reaction is valued for its tolerance of a wide array of functional groups, although the toxicity of organotin compounds is a notable drawback. organic-chemistry.org Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often used in non-polar solvents like toluene (B28343) or dioxane. libretexts.orgresearchgate.net
Table 2: Representative Stille Coupling Reactions
| Entry | Halide Position | Organostannane | Catalyst System | Product | Ref. |
| 1 | C5-Br | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 6-chloro-5-vinylpyrazolo[1,5-a]pyridine | libretexts.org |
| 2 | C5-Br | Tributyl(furan-2-yl)stannane | PdCl₂(PPh₃)₂ | 6-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyridine | organic-chemistry.org |
| 3 | C6-Cl | Trimethyl(phenylethynyl)stannane | Pd(dba)₂/Ligand | 5-bromo-6-(phenylethynyl)pyrazolo[1,5-a]pyridine | wikipedia.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of C-N bonds, enabling the reaction of aryl halides with a wide range of primary and secondary amines. wikipedia.orgscispace.com This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. nih.gov For this compound, amination would preferentially occur at the C5-bromo position. researchgate.net The success of these reactions, especially with challenging heteroaryl halides, often relies on the use of sterically hindered and electron-rich phosphine ligands, such as Xantphos or various biarylphosphines (e.g., XPhos), in combination with a strong base like sodium tert-butoxide or cesium carbonate. researchgate.netresearchgate.netresearchgate.net
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Entry | Halide Position | Amine | Catalyst/Ligand System | Product | Ref. |
| 1 | C5-Br | Morpholine | Pd(OAc)₂ / Xantphos | 4-(6-chloropyrazolo[1,5-a]pyridin-5-yl)morpholine | researchgate.net |
| 2 | C5-Br | Aniline | Pd₂(dba)₃ / BINAP | N-phenyl-6-chloropyrazolo[1,5-a]pyridin-5-amine | chemspider.com |
| 3 | C6-Cl | Cyclohexylamine | Pd(OAc)₂ / XPhos | N-(5-bromopyrazolo[1,5-a]pyridin-6-yl)cyclohexylamine | researchgate.netacs.org |
Sonogashira Coupling Reactions
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction typically employs a dual catalyst system of palladium and copper(I) iodide in the presence of an amine base. nih.gov For this compound, selective alkynylation at the C5-bromo position is anticipated under standard Sonogashira conditions. nih.gov This regioselectivity is driven by the preferential oxidative addition of the palladium catalyst to the C-Br bond. rsc.org In some dihalogenated systems, the choice of palladium ligand has been shown to influence regioselectivity, offering a potential strategy to control the reaction site. rsc.org
Table 4: Representative Sonogashira Coupling Reactions
| Entry | Halide Position | Alkyne | Catalyst System | Product | Ref. |
| 1 | C5-Br | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-chloro-5-(phenylethynyl)pyrazolo[1,5-a]pyridine | nih.gov |
| 2 | C5-Br | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-((trimethylsilyl)ethynyl)-6-chloropyrazolo[1,5-a]pyridine | nih.gov |
| 3 | C5-Br | Propargyl alcohol | Pd(OAc)₂, CuI, PPh₃ | 3-(6-chloropyrazolo[1,5-a]pyridin-5-yl)prop-2-yn-1-ol | nih.gov |
Mechanistic Insights into Catalytic Cycles
The catalytic cycles for the Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira reactions share a common mechanistic framework. wikipedia.orgwikipedia.orglibretexts.orgyoutube.com The cycle typically begins with the active Pd(0) catalyst.
Oxidative Addition : The Pd(0) species inserts into the carbon-halogen bond of the aryl halide. This step is generally the rate-determining step and is responsible for the observed regioselectivity. libretexts.org For this compound, oxidative addition occurs preferentially at the weaker C-Br bond over the stronger C-Cl bond, forming a Pd(II)-aryl intermediate. researchgate.netrsc.org
Transmetalation (Suzuki/Stille) or Coordination/Deprotonation (Buchwald-Hartwig/Sonogashira) :
In the Suzuki reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium center (transmetalation), displacing the halide. libretexts.org
In the Stille reaction, the organostannane reagent undergoes transmetalation with the Pd(II) complex. libretexts.orgwikipedia.org
In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org
In the Sonogashira reaction, the copper(I) cocatalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex. nih.gov
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.orgyoutube.com
The choice of ligand on the palladium catalyst is critical, as it influences the catalyst's stability, activity, and selectivity. researchgate.netresearchgate.net Bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps, which is particularly important for activating less reactive C-Cl bonds. nih.gov
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (NAS) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-deficient. youtube.comyoutube.com The pyrazolo[1,5-a]pyridine (B1195680) ring system is inherently electron-deficient, and the presence of two electron-withdrawing halogen atoms further activates the ring towards attack by nucleophiles. NAS reactions typically proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. vaia.com
In this compound, a strong nucleophile (e.g., an alkoxide, thiolate, or amine) can attack one of the carbon atoms bearing a halogen, leading to the displacement of the halide ion. The regioselectivity of this attack (C5 vs. C6) depends on the relative stability of the intermediate Meisenheimer complexes, which is influenced by the electronic properties of the ring and the substituents. While C-Cl bonds are stronger than C-Br bonds, the leaving group ability in NAS reactions is not solely determined by bond strength but also by the stability of the departing anion and the electrophilicity of the carbon center. In many halo-pyridines, the positions ortho and para to the ring nitrogen are most activated for NAS. youtube.comvaia.com For the pyrazolo[1,5-a]pyridine system, computational studies or experimental screening would be needed to definitively establish the preferred site of substitution.
Table 5: Representative Nucleophilic Aromatic Substitution Reactions
| Entry | Nucleophile | Potential Product | Ref. |
| 1 | Sodium methoxide (B1231860) (NaOMe) | 5-Bromo-6-methoxypyrazolo[1,5-a]pyridine or 5-methoxy-6-chloropyrazolo[1,5-a]pyridine | youtube.com |
| 2 | Sodium thiophenoxide (NaSPh) | 5-Bromo-6-(phenylthio)pyrazolo[1,5-a]pyridine or 5-(phenylthio)-6-chloropyrazolo[1,5-a]pyridine | youtube.com |
| 3 | Ammonia (NH₃) | 5-Amino-6-chloropyrazolo[1,5-a]pyridine or 6-amino-5-bromopyrazolo[1,5-a]pyridine | youtube.com |
Regioselectivity and Scope of Nucleophilic Attack
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the dihalogenated pyrazolo[1,5-a]pyridine core. The regioselectivity of nucleophilic attack is primarily dictated by the electronic effects of the fused pyrazole (B372694) ring and the activating influence of the halogen atoms. In pyrazolo[1,5-a]pyridine systems, the pyridine (B92270) ring is generally more susceptible to nucleophilic attack than the pyrazole ring.
Studies on related dihalogenated pyridine systems have shown that the position of nucleophilic attack is sensitive to both electronic and steric factors. researchgate.netwuxiapptec.com For instance, in 2,6-dichloropyridines, the regioselectivity of nucleophilic substitution can be influenced by the nature of the substituent at the 3-position. researchgate.net Bulky substituents can direct the incoming nucleophile to the less sterically hindered 6-position. researchgate.net
While specific studies on this compound are limited, the general principles of SNAr on halogenated pyridines and related heterocycles provide insight. The chlorine atom at the 6-position and the bromine atom at the 5-position activate the ring towards nucleophilic attack. The relative reactivity of the C-5 and C-6 positions towards a given nucleophile would depend on a combination of the inductive effects of the halogens, the stability of the Meisenheimer intermediate, and steric hindrance. It is plausible that nucleophilic attack could occur at either the C-5 or C-6 position, potentially leading to a mixture of products. The outcome can be highly dependent on the nucleophile and reaction conditions. wuxiapptec.com
For example, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia, regioselective displacement of the chlorine at the 4-position is observed. researchgate.net This highlights the subtle electronic and steric factors that govern regioselectivity in such systems.
Influence of Halogen Identity and Position on Reactivity
The identity and position of the halogen atoms (bromine at C-5 and chlorine at C-6) are critical in determining the reactivity of the pyrazolo[1,5-a]pyridine core. Halogens influence the electronic properties of the ring through both inductive and resonance effects.
Inductive Effect: Both bromine and chlorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic attack. The chlorine atom, being more electronegative than bromine, will have a stronger inductive pull.
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect generally outweighs the resonance effect.
The position of the halogens is equally important. The chlorine at C-6 is ortho to the ring junction nitrogen (N-8), which can influence its reactivity. Similarly, the bromine at C-5 is situated on the pyridine part of the fused system. In dihalogenated pyrimidines, the regioselectivity of nucleophilic substitution is highly sensitive to the electronic and steric effects of other substituents on the ring. wuxiapptec.com The presence of an electron-donating group can reverse the typical site of substitution. wuxiapptec.com In the case of this compound, the fused pyrazole ring acts as an electron-donating group, which can complicate predictions of reactivity based solely on the halogen substituents.
Electrophilic Aromatic Substitution Reactions on the Pyrazolo[1,5-a]pyridine Ring System
Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyridine ring system is generally directed towards the electron-rich pyrazole moiety. nih.gov The pyridine ring is deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. youtube.comyoutube.com The presence of the electron-withdrawing bromine and chlorine atoms on the pyridine ring further deactivates this part of the molecule towards EAS.
Therefore, electrophilic attack is most likely to occur at the C-3 position of the pyrazole ring, which is the most nucleophilic carbon in the pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.gov Halogenation and nitration reactions of pyrazolo[1,5-a]pyrimidines typically occur at the C-3 position. nih.gov
The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com For halogenation, a Lewis acid catalyst is often required to generate a sufficiently strong electrophile. lumenlearning.com
| Reaction Type | Reagents | Expected Major Product Position |
| Bromination | Br₂ / FeBr₃ | C-3 |
| Chlorination | Cl₂ / FeCl₃ | C-3 |
| Nitration | HNO₃ / H₂SO₄ | C-3 |
This table represents expected outcomes based on general principles of electrophilic aromatic substitution on pyrazolo[1,5-a]pyridine systems.
Chemical Transformations via Functional Group Interconversions
The bromine and chlorine atoms on the this compound scaffold serve as versatile handles for a variety of functional group interconversions. These transformations are crucial for the synthesis of more complex derivatives.
Cross-Coupling Reactions: The bromo and chloro substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective functionalization. Generally, the C-Br bond is more reactive than the C-Cl bond in these coupling reactions.
Nucleophilic Substitution: As discussed in section 5.2.1, the halogen atoms can be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functional groups.
Lithiation and Subsequent Electrophilic Quench: Halogen-metal exchange, typically with organolithium reagents, can be used to generate a lithiated pyrazolo[1,5-a]pyridine intermediate. This powerful nucleophile can then be reacted with various electrophiles to introduce a wide array of substituents.
The table below summarizes some potential functional group interconversions.
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group |
| Bromo (C-5) / Chloro (C-6) | Arylboronic acid, Pd catalyst, base (Suzuki Coupling) | Aryl |
| Bromo (C-5) / Chloro (C-6) | Organostannane, Pd catalyst (Stille Coupling) | Alkyl, Aryl, Vinyl |
| Bromo (C-5) / Chloro (C-6) | Alkene, Pd catalyst, base (Heck Coupling) | Alkenyl |
| Bromo (C-5) / Chloro (C-6) | Terminal alkyne, Pd/Cu catalyst, base (Sonogashira Coupling) | Alkynyl |
| Bromo (C-5) / Chloro (C-6) | Amine, base | Amino |
| Bromo (C-5) / Chloro (C-6) | Alcohol, base | Alkoxy |
This table illustrates potential transformations based on the known reactivity of aryl halides.
Oxidation and Reduction Chemistry of the Halogenated Pyrazolo[1,5-a]pyridine Core
The oxidation and reduction chemistry of this compound is expected to involve both the heterocyclic core and the halogen substituents.
Oxidation: The pyrazolo[1,5-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides on the pyridine nitrogen. However, the presence of electron-withdrawing halogen atoms would make the ring more resistant to oxidation compared to the parent heterocycle. Oxidative conditions can also lead to the degradation of the ring system. In some cases, oxidation can promote halogenation reactions. nih.gov
Reduction: Reduction of the halogenated pyrazolo[1,5-a]pyridine core can lead to several outcomes. Catalytic hydrogenation can result in the reductive dehalogenation of one or both halogen atoms. The relative ease of removal would likely be C-Br > C-Cl. It is also possible to reduce the pyridine ring under more forcing conditions. For instance, the hydrogenation of some tetrazolo[1,5-a]pyrimidines can lead to the reduction of the pyrimidine (B1678525) ring. beilstein-archives.org
Photoreactivity and Photochemical Transformations (Purely Chemical)
The photoreactivity of halogenated aromatic and heteroaromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. This process generates a highly reactive aryl radical and a halogen radical.
For this compound, irradiation with UV light could potentially lead to the cleavage of either the C-Br or the C-Cl bond. The C-Br bond is weaker than the C-Cl bond and is therefore more likely to undergo homolytic cleavage. The resulting pyrazolo[1,5-a]pyridinyl radical could then participate in a variety of subsequent reactions, such as:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another hydrogen donor to yield the de-brominated product, 6-chloropyrazolo[1,5-a]pyridine (B8222979).
Radical-Radical Coupling: The radical can couple with another radical species in the reaction mixture.
Reaction with Oxygen: In the presence of oxygen, the radical can be trapped to form peroxy species.
Photochemical hydrogenation has been shown to be an effective method for the reduction of aryl-brominated substrates without dehalogenation in some heterocyclic systems. beilstein-archives.org This suggests that photochemical methods could offer alternative pathways for the transformation of this compound.
Derivatization and Advanced Functionalization Strategies Using 5 Bromo 6 Chloropyrazolo 1,5 a Pyridine As a Synthetic Synthon
Design and Synthesis of Complex Poly-substituted Pyrazolo[1,5-a]pyridine (B1195680) Architectures
The creation of complex pyrazolo[1,5-a]pyridine architectures hinges on the strategic and regioselective introduction of multiple substituents onto the core fused-ring system. nih.govnih.gov The parent pyrazolo[1,5-a]pyridine scaffold is often synthesized through methods like [3+2] cycloaddition reactions between N-aminopyridinium ylides and various dipolarophiles such as alkenes or alkynes. acs.orgacs.orgorganic-chemistry.org These methods allow for the initial incorporation of functional groups. organic-chemistry.org
Sequential and Orthogonal Functionalization Strategies at C5 and C6 Halogen Sites
The key to the utility of 5-bromo-6-chloropyrazolo[1,5-a]pyridine lies in the differential reactivity of the two halogen atoms, which enables sequential and orthogonal functionalization. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. This hierarchy allows for the selective reaction at the C5-bromo position while leaving the C6-chloro position intact for subsequent transformations.
A typical orthogonal strategy would involve:
Step 1: Functionalization at C5. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) is performed under conditions mild enough to activate the C-Br bond without affecting the C-Cl bond. This would introduce the first point of diversity.
Step 2: Functionalization at C6. The resulting 5-substituted-6-chloropyrazolo[1,5-a]pyridine is then subjected to a second cross-coupling reaction, often under more forcing conditions (e.g., higher temperature, different ligand/catalyst system), to replace the chlorine atom at the C6 position.
This approach provides a powerful platform for creating a wide array of disubstituted pyrazolo[1,5-a]pyridines with precise control over the substitution pattern. The preservation of a halogen atom during one reaction to serve as a handle for a later-stage substitution is a cornerstone of modern synthetic strategy for building molecular complexity. researchgate.net
Introduction of Diverse Chemical Moieties (e.g., Carbonyls, Alkyls, Aryls, Heteroaryls, Nitriles)
The halogenated sites on this compound serve as versatile handles for introducing a vast range of chemical functionalities through various established and novel chemical reactions.
Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions are the most common methods for installing aryl and heteroaryl moieties.
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters. This is a robust and widely used method. A general route to 6-aryl and heteroaryl pyrazolo[1,5-a]pyridines via Suzuki coupling from 6-bromo precursors has been described. google.com
Stille Coupling: Reaction with organostannanes. This method is also effective for creating C-C bonds at the halogenated positions. google.com
Direct C-H Arylation: In some systems, palladium-catalyzed direct C-H functionalization allows for the coupling of (hetero)aryl iodides while preserving other functional handles like a chlorine atom for later modification. researchgate.net
Nitrile Groups: The nitrile functionality can be introduced through several methods:
Palladium-Catalyzed Cyanation: Using reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst is a standard method for converting aryl halides to nitriles. acs.org
Multi-step Synthesis: An alternative route involves the conversion of a methyl group (if present) to an aldehyde via oxidation, followed by formation of an oxime and subsequent dehydration to yield the nitrile. nih.gov
Carbonyl and Alkyl Groups:
Carbonyl Introduction: Carbonyl groups can be installed via carbonylation reactions using carbon monoxide (CO) and a suitable nucleophile under palladium catalysis. Alternatively, functional groups introduced at the C5 or C6 position can be transformed into carbonyls, for example, through the oxidation of an alkyl or benzyl (B1604629) group.
Alkyl Introduction: Alkyl groups can be introduced using Kumada coupling (with Grignard reagents), Negishi coupling (with organozinc reagents), or by using alkylboron reagents in a Suzuki coupling.
The table below summarizes some of the key transformations for introducing diverse moieties onto the pyrazolo[1,5-a]pyridine core, based on established chemical principles for aryl halides.
| Moiety to Introduce | Typical Reaction Type | Common Reagents | Target Position |
|---|---|---|---|
| Aryl / Heteroaryl | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C5 (milder conditions), C6 (harsher conditions) |
| Aryl / Heteroaryl | Stille Coupling | Ar-Sn(Bu)₃, Pd catalyst | C5 or C6 |
| Nitrile | Palladium-Catalyzed Cyanation | Zn(CN)₂, Pd catalyst | C5 or C6 |
| Alkynyl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | C5 or C6 |
| Amine | Buchwald-Hartwig Amination | Amine (R₂NH), Pd catalyst, Base | C5 or C6 |
| Alkyl | Negishi Coupling | R-ZnX, Pd catalyst | C5 or C6 |
Stereoselective and Enantioselective Derivatization Approaches
While many derivatization strategies focus on achiral modifications, the development of stereoselective and enantioselective methods is a critical area of research for creating chiral pyrazolo[1,5-a]pyridine derivatives. Such approaches are essential when a specific three-dimensional arrangement of atoms is required.
Approaches to inducing chirality can include:
Use of Chiral Building Blocks: Incorporating a pre-existing chiral center into one of the coupling partners (e.g., a chiral boronic acid in a Suzuki reaction or a chiral amine in a Buchwald-Hartwig amination).
Asymmetric Catalysis: Employing a chiral ligand on the metal catalyst (e.g., a chiral phosphine (B1218219) ligand in a palladium-catalyzed reaction) to influence the stereochemical outcome of the bond-forming step.
Atropisomeric Synthesis: If substitution at a position adjacent to the ring junction (such as C7) or on a group attached to the scaffold leads to hindered rotation, atropisomers can result. Asymmetric synthesis methods have been developed for other heterocyclic systems to control the formation of such atropisomers, for example, by cyclizing a diastereomerically pure precursor. nih.gov This principle could be applied to pyrazolo[1,5-a]pyridine derivatives bearing bulky substituents.
Currently, documented examples of stereoselective derivatization starting specifically from this compound are limited in publicly accessible literature. However, the principles of asymmetric synthesis are broadly applicable and represent a frontier for expanding the structural diversity of this scaffold.
Development of Pyrazolo[1,5-a]pyridine-Based Building Blocks for Combinatorial Chemistry (Non-Biological Libraries)
The pyrazolo[1,5-a]pyridine scaffold is considered a "privileged structure" due to its synthetic tractability and its ability to be readily functionalized at multiple positions. nih.gov The 5-bromo-6-chloro derivative is an ideal starting point for generating combinatorial libraries of non-biological compounds for materials science, chemical probe development, or other screening purposes.
The orthogonal reactivity of the C5-bromo and C6-chloro sites is perfectly suited for combinatorial synthesis. A "mix-and-match" strategy can be employed:
A library of diverse building blocks (e.g., boronic acids, amines, alkynes) is reacted at the C5-bromo position of the starting material, generating a first-generation library of 5-substituted-6-chloro-pyrazolo[1,5-a]pyridines.
Each member of this first library can then be reacted with a second library of building blocks at the C6-chloro position.
This two-dimensional matrix approach allows for the rapid and efficient generation of a large and structurally diverse collection of unique compounds from a small number of starting reagents. The robust nature of the cross-coupling reactions used for functionalization makes this process amenable to high-throughput and automated synthesis platforms. The resulting libraries of complex pyrazolo[1,5-a]pyridines can then be screened for desired physical or chemical properties.
Advanced Applications in Chemical Sciences Non Biological
Precursors in Materials Science and Engineering
The unique electronic and structural characteristics of the pyrazolo[1,5-a]pyridine (B1195680) scaffold make it an attractive candidate for the development of novel materials with tailored properties. The introduction of halogen atoms, as in 5-Bromo-6-chloropyrazolo[1,5-a]pyridine, provides synthetic handles for creating larger, conjugated systems through various cross-coupling reactions.
Design of Organic Electronic and Optoelectronic Materials
While extensive research has been conducted on the broader class of pyrazolo[1,5-a]pyridine derivatives for applications in organic electronics, detailed public research specifically documenting the performance of this compound in devices such as Organic Light-Emitting Diodes (OLEDs) or organic solar cells is limited. However, its classification by some chemical suppliers as an OLED material suggests its potential utility in this field. The pyrazolo[1,5-a]pyridine core is known to form the basis of host materials in phosphorescent and thermally activated delayed-fluorescence OLEDs. The bromo and chloro groups on the molecule can be used to attach other functional moieties to tune the electronic properties, such as the HOMO/LUMO energy levels, to facilitate efficient charge transport and emission in an OLED device.
Development of Functional Organic Frameworks and Polymers
There is currently a lack of specific, publicly available research detailing the use of this compound as a monomer or building block for the creation of functional organic frameworks (such as COFs) or polymers. In principle, the di-halogenated nature of the compound allows for its potential use in polycondensation reactions to form novel polymers with the pyrazolo[1,5-a]pyridine unit integrated into the backbone, which could impart specific thermal or electronic properties to the resulting material.
Ligand Design and Application in Catalysis
The pyrazolo[1,5-a]pyridine structure is a well-established ligand scaffold in transition metal catalysis, often functioning as a bidentate ligand through the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings. These ligands have been shown to be effective in a variety of catalytic transformations.
Pyrazolo[1,5-a]pyridine-Based Ligands for Transition Metal Catalysis
While the parent pyrazolo[1,5-a]pyridine and its various derivatives have been successfully employed as ligands in transition metal catalysis, specific research detailing the synthesis and catalytic application of metal complexes involving this compound as a ligand is not readily found in the public domain. The electronic and steric properties of this particular substituted pyrazolopyridine could potentially influence the reactivity and selectivity of a metal center in catalytic processes.
Role in Homogeneous and Heterogeneous Catalytic Systems
There are no specific, publicly available studies that describe the application of this compound-based catalysts in either homogeneous or heterogeneous systems.
Development of Novel Analytical Reagents and Chemosensors
The development of chemosensors often relies on heterocyclic fluorophores that can signal the presence of an analyte through a change in their photophysical properties. Pyrazolo[1,5-a]pyrimidine-based structures, which are structurally related to pyrazolo[1,5-a]pyridines, have been investigated as fluorophores. However, there is no specific information available in the public scientific literature on the use of this compound in the development of analytical reagents or chemosensors.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1427366-24-2 | sigmaaldrich.com |
| Molecular Formula | C7H4BrClN2 | aaronchem.com |
| Molecular Weight | 231.48 g/mol | sigmaaldrich.com |
| Physical Form | Light-red to Brown Solid | sigmaaldrich.com |
| Purity | ≥95% | sigmaaldrich.comaccelachem.com |
Chromogenic and Fluorogenic Probes for Chemical Analytes
There is no specific research in the reviewed scientific literature that describes the use of This compound as a chromogenic or fluorogenic probe. However, the parent pyrazolo[1,5-a]pyridine core and its derivatives have demonstrated significant promise in the development of fluorescent sensors.
Researchers have successfully synthesized novel fluorescent probes based on the pyrazolo[1,5-a]pyridine framework for the detection of pH and metal ions. For instance, a pyrazolo[1,5-a]pyridine derivative was developed as a fluorescent probe for monitoring pH in acidic conditions, exhibiting a high quantum yield and a rapid response. nih.govresearchgate.netnih.gov Another study reported a ratiometric fluorescent probe based on a pyrazolo[1,5-a]pyridine dye for the sensitive and selective detection of Cu²⁺ ions. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyridine scaffold in the design of novel sensors.
Furthermore, the related pyrazolo[1,5-a]pyrimidine (B1248293) system, which shares a similar heterocyclic core, has been extensively studied for its tunable photophysical properties. nih.gov These compounds have been identified as strategic for optical applications, acting as fluorophores with properties that can be modulated by the introduction of different functional groups. nih.gov The halogenation of such systems is also a known strategy to create versatile building blocks for more complex functional molecules. nih.gov
Given the established fluorescent properties of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine cores, it is plausible that This compound could serve as a precursor or a functional component in the design of new chromogenic and fluorogenic probes. The bromo and chloro substituents could potentially influence the photophysical properties of the molecule or provide sites for further chemical modification to create targeted sensors. However, without direct experimental evidence, this remains a hypothetical application.
Reagents for Quantification of Non-Biological Substances
No specific studies detailing the application of This compound as a reagent for the quantification of non-biological substances were identified in the available scientific literature.
The potential for such applications would likely be linked to its use in developing analytical methods, such as the fluorescent probes discussed in the previous section. For a compound to be an effective quantification reagent, it should exhibit a measurable and proportional response to the concentration of a specific analyte. The aforementioned pyrazolo[1,5-a]pyridine-based fluorescent probe for Cu²⁺ demonstrated a limit of detection in the nanomolar range, indicating its suitability for quantitative analysis. nih.gov
Therefore, while no direct evidence exists for This compound , the broader class of pyrazolo[1,5-a]pyridines has shown potential for creating reagents for the quantification of specific analytes through fluorescence spectroscopy. The development of such a reagent based on the 5-bromo-6-chloro derivative would require dedicated research to establish a reliable quantitative relationship between its signal and the concentration of a target substance.
Components in Supramolecular Chemistry and Self-Assembly
A review of the scientific literature indicates that there are no published reports on the specific use of This compound as a component in supramolecular chemistry and self-assembly.
However, the broader family of pyrazolo[1,5-a]pyrimidine derivatives has been noted for its tendency to form crystals with significant conformational and supramolecular phenomena, suggesting potential applications in solid-state materials. nih.gov The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The halogen atoms (bromine and chlorine) on the This compound ring could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly being utilized in the design of supramolecular assemblies.
The synthesis of halogenated pyrazolo[1,5-a]pyrimidines is recognized as a method to create valuable building blocks for more complex molecular architectures through coupling reactions. nih.gov This suggests that halogenated pyrazolo[1,5-a]pyridines could be designed to act as ligands that self-assemble in the presence of metal ions to form discrete supramolecular structures or coordination polymers.
While the direct involvement of This compound in supramolecular chemistry has not been documented, its structural features, particularly the presence of halogen atoms, suggest a theoretical potential for its use in constructing ordered molecular systems. Further research would be necessary to explore and confirm this potential.
Future Directions and Emerging Research Avenues for Halogenated Pyrazolo 1,5 a Pyridines
Exploration of Unconventional Synthetic Methodologies
The development of novel and efficient synthetic routes is paramount to exploring the full potential of halogenated pyrazolo[1,5-a]pyridines. Future research will likely move beyond traditional multi-step syntheses towards more elegant and sustainable approaches.
Unconventional synthetic methods that are gaining traction include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. nih.gov For instance, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been successfully achieved with high yields under microwave irradiation. nih.gov
Sonochemical Synthesis: The use of ultrasound as a source of energy can promote chemical reactions through the phenomenon of acoustic cavitation. A one-pot sonochemical synthetic strategy has been developed for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines, offering excellent yields under catalyst-free conditions. researchgate.net
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion. The synthesis of highly substituted pyrazolo[1,5-a]pyrimidines has been achieved through MCRs, which is desirable for creating diverse chemical libraries for screening purposes. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency. The adoption of flow chemistry for the synthesis of halogenated pyrazolo[1,5-a]pyridines could enable more efficient and reproducible production.
Photoredox Catalysis: This approach uses visible light to initiate redox reactions, often under mild conditions. It opens up new avenues for the functionalization of the pyrazolo[1,5-a]pyridine (B1195680) core, including the introduction of halogen atoms, with high selectivity.
| Methodology | Advantages | Relevance to Halogenated Pyrazolo[1,5-a]pyridines |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner products. nih.gov | Efficient synthesis of the core scaffold and its derivatives. nih.gov |
| Sonochemical Synthesis | Catalyst-free conditions, high yields, environmentally friendly. researchgate.net | Green synthesis of polysubstituted pyrazolo[1,5-a]pyridines. researchgate.net |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid access to complexity. nih.gov | Creation of diverse libraries of functionalized compounds. nih.gov |
| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Improved and reproducible manufacturing of target compounds. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity pathways. | Selective functionalization and halogenation of the heterocyclic core. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For halogenated pyrazolo[1,5-a]pyridines, these technologies can be applied to:
Predicting Reaction Outcomes: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely products, yields, and optimal reaction conditions for the synthesis of new pyrazolo[1,5-a]pyridine derivatives.
Retrosynthetic Analysis: ML models can propose novel synthetic routes to target molecules, potentially identifying more efficient and cost-effective pathways than those devised by human chemists.
High-Throughput Virtual Screening: AI-powered platforms can screen virtual libraries of millions of potential pyrazolo[1,5-a]pyridine derivatives to identify candidates with desired properties, such as specific biological activities. A notable example is the use of an AI-powered screening approach, employing HelixVS and HelixDock, to identify a pyrazolo[1,5-a]pyrimidine derivative that targets TLR4-TLR4∗ homodimerization. nih.gov
The application of AI in this field is still in its early stages, but its potential to accelerate the discovery and development of new functional molecules is immense.
Discovery of Novel Reactivity Patterns and Chemical Transformations
A deeper understanding of the reactivity of the halogenated pyrazolo[1,5-a]pyridine scaffold is crucial for the development of new derivatives with tailored properties. Future research will focus on:
Regioselective Functionalization: Developing methods for the precise and selective introduction of functional groups at specific positions of the pyrazolo[1,5-a]pyridine ring is a key objective. Recent studies have demonstrated the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using hypervalent iodine(III) reagents under aqueous and ambient conditions. rsc.org
C-H Bond Activation: Direct C-H bond activation is a powerful tool for the efficient and atom-economical functionalization of heterocyclic compounds. Palladium-catalyzed C-H activation has been used to synthesize 3,3′-bipyrazolo[1,5-a]pyridine derivatives. nih.gov
Cross-Coupling Reactions: The bromine and chlorine substituents on 5-Bromo-6-chloropyrazolo[1,5-a]pyridine serve as valuable handles for further chemical modifications through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, alkyl, and amino groups, enabling the synthesis of diverse derivatives.
Exploring these and other novel transformations will expand the accessible chemical space of halogenated pyrazolo[1,5-a]pyridines, leading to the discovery of compounds with unique properties and applications.
Advanced Rational Design of Materials with Tailored Chemical Properties
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are not only important in medicinal chemistry but also hold promise for materials science. nih.gov The introduction of halogen atoms can significantly influence the electronic and photophysical properties of these molecules. Future research will focus on the rational design of materials with specific functionalities, including:
Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties of the pyrazolo[1,5-a]pyridine core through the introduction of halogens and other functional groups, it may be possible to develop new emitters for more efficient and stable OLEDs.
Chemosensors: The pyrazolo[1,5-a]pyrimidine framework has been identified as a strategic component for optical applications and chemosensors. rsc.orgrsc.org The strategic placement of halogen atoms can modulate the molecule's interaction with specific analytes, leading to the development of highly selective and sensitive sensors.
Organic Photovoltaics (OPVs): Halogenated organic molecules are of interest in the field of OPVs. The ability to tailor the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of pyrazolo[1,5-a]pyridine derivatives through halogenation could lead to the development of more efficient organic solar cells.
| Application Area | Design Strategy | Potential Impact |
| OLEDs | Tuning of electronic properties via functionalization. | Development of new, efficient, and stable light-emitting materials. |
| Chemosensors | Modulating analyte interaction through strategic halogen placement. rsc.orgrsc.org | Creation of highly selective and sensitive detection platforms. rsc.orgrsc.org |
| Organic Photovoltaics | Tailoring HOMO/LUMO energy levels through halogenation. | Enhancement of the efficiency of organic solar cells. |
Synergistic Approaches Combining Synthetic, Computational, and Analytical Research Disciplines
The future of research on halogenated pyrazolo[1,5-a]pyridines will increasingly rely on a synergistic approach that integrates multiple scientific disciplines. This involves a continuous feedback loop between:
Synthetic Chemistry: To create new molecules and optimize reaction conditions.
Computational Chemistry: To model molecular properties, predict reactivity, and guide the design of new compounds. For example, molecular docking simulations have been used to understand the binding modes of pyrazolo[1,5-a]pyrimidine derivatives as dual CDK2/TRKA inhibitors. nih.gov
Analytical Chemistry: To characterize the structure and properties of newly synthesized compounds and to study their interactions with biological targets or materials.
This integrated approach allows for a more efficient and targeted exploration of the chemical space of halogenated pyrazolo[1,5-a]pyridines. For instance, high-throughput virtual screening, guided by computational models, can identify promising candidates for synthesis, which are then experimentally verified and characterized. The experimental data, in turn, can be used to refine the computational models, creating a powerful cycle of discovery.
Q & A
Q. How is this compound utilized as an intermediate in bioactive compound synthesis?
- Methodological Answer : Its halogen atoms serve as handles for cross-coupling (e.g., forming C-C bonds with boronic acids) or nucleophilic substitution (e.g., introducing amines). Derivatives of related compounds (e.g., 5-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine) exhibit pharmacological activities, validating its role in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
